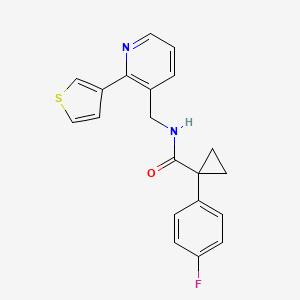

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Description

1-(4-Fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

- 4-Fluorophenyl group: Introduces electron-withdrawing properties, improving metabolic stability and influencing pharmacokinetics.

- Thiophene-pyridine hybrid moiety: Combines aromatic heterocycles (thiophene and pyridine), likely facilitating π-π stacking interactions with biological targets such as enzymes or receptors.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds targeting central nervous system disorders, inflammation, or kinase inhibition .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(8-9-20)19(24)23-12-14-2-1-10-22-18(14)15-7-11-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJACCIVBCZCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide backbone linked to a 4-fluorophenyl group and a thiophenyl-pyridine moiety. Its molecular formula is with a molecular weight of approximately 352.43 g/mol. The structure is characterized by distinct functional groups that may interact with various biological targets, enhancing its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₂OS |

| Molecular Weight | 352.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cancer pathways. The fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation by modulating pathways associated with tumor growth. For instance, it has been shown to affect the Wnt/β-catenin signaling pathway, which is crucial in various cancers.

Case Study:

A study evaluated the compound's effects on SW480 and HCT116 colorectal cancer cell lines. Results demonstrated significant inhibition of cell proliferation with IC50 values of 2 μM and 0.12 μM, respectively . Furthermore, in vivo studies on HCT116 xenografts indicated reduced tumor growth and downregulation of the proliferation marker Ki67.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Cyclopropanecarboxamide : This step includes the cyclization of appropriate precursors under controlled conditions.

- Introduction of the Fluorophenyl Group : Achieved through electrophilic aromatic substitution.

- Coupling with Thiophenyl-Pyridine Derivative : Involves amide bond formation using reagents like EDCI.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparative analysis with similar derivatives, such as 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. The presence of fluorine in the target compound imparts enhanced properties such as increased binding affinity and metabolic stability compared to its chloro or bromo analogs.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.12 | β-catenin pathway inhibition |

| 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | Not specified | Less effective in similar assays |

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves amide coupling (common in and ) and cyclopropane ring formation (analogous to ).

- High diastereoselectivity in (dr 23:1) underscores the importance of reaction optimization for stereochemical control in cyclopropane derivatives.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Substituents

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide?

- Methodological Answer : Synthesis optimization requires multi-step planning, including:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC·HCl) with HOBt additives to activate carboxylic acid intermediates for amide bond formation .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals may enhance cyclopropane ring formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in substitution steps .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclopropanation) to minimize side reactions .

- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Q. How can structural integrity be confirmed for this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and spectra to verify aromatic substituents (e.g., 4-fluorophenyl), thiophene-pyridine linkage, and cyclopropane geometry .

- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and cyclopropane ring vibrations (~3000 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. What methods are recommended for assessing purity and stability during storage?

- Methodological Answer :

- HPLC-PDA : Employ reverse-phase chromatography with photodiode array detection to quantify impurities (>98% purity threshold) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

- Cryopreservation : Store at -20°C under inert gas (N₂/Ar) to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

- Methodological Answer : Use a combination of computational and experimental approaches:

- In Silico Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; prioritize targets with high binding scores (e.g., ΔG ≤ -8 kcal/mol) .

- Binding Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify interactions with suspected targets (e.g., kinases, ion channels) .

- Transcriptomic Profiling : Treat cell lines (e.g., HeLa, HEK293) and analyze differential gene expression via RNA-seq .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : Systematically modify substituents and evaluate bioactivity:

- Fluorophenyl vs. Chlorophenyl : Compare EC₅₀ values in cellular assays to assess halogen effects on target affinity .

- Pyridine-Thiophene Linkage : Replace thiophene with furan or pyrrole to study heterocycle contributions to solubility and potency .

- Cyclopropane Isosteres : Substitute with aziridine or oxetane rings to probe steric and electronic effects .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. How should contradictory data between in vitro and in vivo assays be resolved?

- Methodological Answer : Address discrepancies through mechanistic and pharmacokinetic studies:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites that may deactivate the compound in vivo .

- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy .

- Orthogonal Assays : Validate target engagement using CRISPR knockouts or photoaffinity labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.